molecular formula C10H14BrNO2 B1373499 2-Bromo-4,5-diethoxyaniline CAS No. 1094359-78-0

2-Bromo-4,5-diethoxyaniline

Cat. No.: B1373499
CAS No.: 1094359-78-0
M. Wt: 260.13 g/mol
InChI Key: WPDSDLICUNOIPK-UHFFFAOYSA-N
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Description

2-Bromo-4,5-diethoxyaniline is an organic compound with the molecular formula C10H14BrNO2. It is a brominated derivative of diethoxyaniline, characterized by the presence of bromine and ethoxy groups attached to an aniline core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4,5-diethoxyaniline can be synthesized through several methods. One common approach involves the bromination of 4,5-diethoxyaniline using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in a solvent such as acetic acid or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve a one-pot method to streamline the process and reduce costs. This method can utilize readily available raw materials and simple reaction conditions to achieve high yields. For example, the bromination reaction can be carried out in a non-polar solvent with the aid of sulfuric acid as a catalyst .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5-diethoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-diethoxyaniline and its derivatives involves interactions with various molecular targets. For instance, in biological systems, these compounds may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4,5-diethoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-bromo-4,5-diethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2/c1-3-13-9-5-7(11)8(12)6-10(9)14-4-2/h5-6H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDSDLICUNOIPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)N)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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